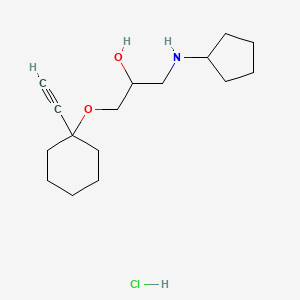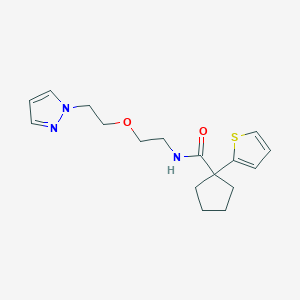
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic chemicals that can exhibit a wide range of physical and chemical properties. It is synthesized through specific reactions involving cyclopentylamine, 1-ethynylcyclohexanol, and other reactants, leading to a molecule with potential applications in pharmaceuticals, materials science, and chemical synthesis.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step chemical reactions, including alkylation, cyclization, and the introduction of specific functional groups. For instance, studies like those conducted by Roman (2013) demonstrate the generation of structurally diverse compounds through alkylation and ring closure reactions, which could be analogous to the synthesis routes for the compound (Roman, 2013).
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
Compounds related to the query have been synthesized and evaluated for cytotoxicity against murine mammary EMT6 cells and various tumor groups, indicating potential applications in cancer research and drug development (Dimmock et al., 1992).
Intramolecular Cyclization
Research on intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans and related compounds highlights the compound's relevance in creating cyclic structures, which are crucial in medicinal chemistry (Murai et al., 1976).
Structurally Diverse Library Generation
The generation of a structurally diverse library of compounds through alkylation and ring closure reactions showcases the versatility of related chemicals in synthesizing new materials for various scientific applications (Roman, 2013).
properties
IUPAC Name |
1-(cyclopentylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-2-16(10-6-3-7-11-16)19-13-15(18)12-17-14-8-4-5-9-14;/h1,14-15,17-18H,3-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUDQPZKFSJKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)



![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)
